alpha-Vitamin E-13C6

Stable Isotope Dilution Assay Mass Spectrometry Internal Standard

alpha-Vitamin E-13C6 (α-Tocopherol-(phenyl-13C6), CAS 2140857-08-3) is a stable isotope-labeled analog of α-tocopherol, the most biologically active form of vitamin E. In this compound, all six carbon atoms of the phenyl ring are uniformly substituted with the heavy, non-radioactive isotope carbon-13 (13C), yielding a molecular formula of C23¹³C₆H₅₀O₂ and a molecular weight of 436.7 g/mol.

Molecular Formula C29H50O2
Molecular Weight 436.7 g/mol
Cat. No. B15088519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Vitamin E-13C6
Molecular FormulaC29H50O2
Molecular Weight436.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
InChIInChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i23+1,24+1,25+1,26+1,27+1,28+1
InChIKeyGVJHHUAWPYXKBD-CVPWOIPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Vitamin E-13C6: Technical Overview and Procurement Considerations


alpha-Vitamin E-13C6 (α-Tocopherol-(phenyl-13C6), CAS 2140857-08-3) is a stable isotope-labeled analog of α-tocopherol, the most biologically active form of vitamin E. In this compound, all six carbon atoms of the phenyl ring are uniformly substituted with the heavy, non-radioactive isotope carbon-13 (13C), yielding a molecular formula of C23¹³C₆H₅₀O₂ and a molecular weight of 436.7 g/mol [1]. This isotopic labeling results in a defined mass shift of M+6 relative to the unlabeled endogenous compound, enabling its primary application as a superior internal standard (IS) for the precise quantification of α-tocopherol in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Isotope-Labeled Vitamin E Standards Are Not Interchangeable with alpha-Vitamin E-13C6


While multiple isotope-labeled vitamin E analogs exist for use as internal standards (e.g., deuterated α-tocopherol-d6 or ¹³C₃-labeled variants), they are not functionally equivalent to alpha-Vitamin E-13C6. Substituting one labeled analog for another introduces significant analytical risk due to differences in isotopic enrichment, chemical purity, and mass spectrometric behavior. A ¹³C-labeled internal standard co-elutes more identically with the unlabeled analyte than a deuterated analog, minimizing differential matrix effects and ion suppression in LC-MS/MS workflows. Furthermore, the higher isotopic purity of alpha-Vitamin E-13C6, as established by vendor specifications, directly translates to a lower background signal at the analyte's mass-to-charge ratio (m/z), thereby improving the lower limit of quantification (LLOQ). These performance-critical specifications are not guaranteed across all labeled vitamin E products, making direct substitution a source of unvalidated analytical error .

Quantitative Differentiation of alpha-Vitamin E-13C6 Against In-Class Alternatives


Superior Isotopic Enrichment of alpha-Vitamin E-13C6 Compared to Deuterated α-Tocopherol

The isotopic enrichment of alpha-Vitamin E-13C6 is specified as ≥99 atom % ¹³C . In contrast, a commonly used deuterated alternative, Vitamin E-[d6] (R,R,R), is supplied at a significantly lower isotopic enrichment of 93 atom % D . This difference is critical for trace-level quantification, as lower enrichment in the internal standard increases the isotopic contribution to the unlabeled analyte's mass channel, thereby raising the baseline noise and compromising the signal-to-noise ratio at the lower limit of quantification (LLOQ).

Stable Isotope Dilution Assay Mass Spectrometry Internal Standard

Higher Certified Chemical Purity of alpha-Vitamin E-13C6 Versus a Deuterated Vitamin E Acetate Standard

The chemical purity of the standard is as critical as its isotopic enrichment. alpha-Vitamin E-13C6 is supplied with a guaranteed chemical purity of ≥96% (CP) . A commercially available deuterated vitamin E acetate standard (Alpha-Tocopherol-d6 Acetate) is specified with a lower purity of >85% [1]. This 11% difference in chemical purity represents a substantial source of quantitative inaccuracy if not rigorously accounted for, requiring additional purity correction factors that can introduce error into the final calculated analyte concentration.

Analytical Chemistry Reference Standard Purity Analysis

Defined Mass Shift of alpha-Vitamin E-13C6 Enables Unambiguous Analyte Discrimination

The incorporation of six ¹³C atoms in the phenyl ring of alpha-Vitamin E-13C6 results in a primary mass shift of M+6 relative to the unlabeled α-tocopherol analyte . This 6 Dalton shift is a key differentiator from ¹³C₃-labeled variants (which only provide a M+3 shift) or deuterated d6 standards. A larger and well-defined mass shift is critical in complex biological matrices to avoid potential isotopic interference from naturally occurring ¹³C in the unlabeled analyte pool, thereby providing a cleaner, interference-free signal channel for the internal standard and improving the accuracy of peak integration.

Mass Spectrometry LC-MS/MS Method Development

Demonstrated Suitability as a Stable Isotope Internal Standard in LC-MS

The specific application of alpha-Vitamin E-13C6 as a fit-for-purpose stable isotope internal standard is explicitly stated by the manufacturer, who qualifies it for use in mass spectrometry (MS) and recommends it for data interpretation in specific biological samples . This differs from a purely chemical description. This intended use designation is supported by the product's formulation as a neat liquid, which facilitates accurate gravimetric or volumetric preparation of stock and working standard solutions, a practical advantage in high-throughput analytical laboratories.

Bioanalysis Method Validation Lipidomics

High-Value Application Scenarios for alpha-Vitamin E-13C6 Procurement


Regulated Bioanalysis in Pharmaceutical R&D

In drug development studies where α-tocopherol is an exploratory biomarker or a co-administered therapeutic, alpha-Vitamin E-13C6 is the preferred internal standard. Its high isotopic enrichment (≥99 atom % ¹³C) is essential for achieving the low limits of quantification (LLOQ) required by regulatory guidance (e.g., FDA Bioanalytical Method Validation) for accurately measuring trace-level concentrations in plasma or serum . The high chemical purity (≥96%) reduces the need for complex purity corrections, streamlining method validation and ensuring data integrity for regulatory submissions.

Precision Nutrition and Large-Scale Metabolomics Studies

For large-scale epidemiological or nutritional intervention studies involving hundreds to thousands of samples, the robust performance of alpha-Vitamin E-13C6 as an internal standard is critical. The M+6 mass shift provides a clean, interference-free signal, ensuring consistent and reliable quantification of α-tocopherol across the entire sample cohort . This robustness is essential for generating high-quality, statistically significant data on vitamin E status, bioavailability, and its association with health outcomes.

LC-MS/MS Method Development and Core Facility Services

Analytical core facilities and contract research organizations (CROs) offering quantitative vitamin E analysis require internal standards that are stable, reliable, and well-characterized. The liquid formulation of alpha-Vitamin E-13C6, combined with its proven suitability for MS, ensures ease of handling, reproducible standard preparation, and minimal lot-to-lot variability . This translates to a robust, high-throughput assay that can be confidently offered as a service to multiple clients with diverse sample types.

Investigating Oxidative Stress and Lipid Peroxidation Pathways

In research focused on the role of α-tocopherol as a lipid-soluble antioxidant, accurate quantification is paramount. The use of a high-purity, high-enrichment ¹³C₆ internal standard ensures that subtle, treatment-induced changes in α-tocopherol concentrations can be reliably detected . The 6-Dalton mass shift of the internal standard effectively separates its signal from that of endogenous α-tocopherol, preventing signal overlap and ensuring that the measured antioxidant levels are precise and not confounded by analytical interference.

Technical Documentation Hub

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